N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 4-chlorophenyl and 2-fluorophenyl groups can be done via nucleophilic aromatic substitution.
Methylation: The methyl group at the 6-position can be introduced using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
- N-(4-fluorophenyl)-2-(2-chlorophenyl)imidazo[1,2-a]pyridin-3-amine
Uniqueness
N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is unique due to the specific substitution pattern on the imidazo[1,2-a]pyridine core. This unique structure can result in distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C20H15ClFN3 |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H15ClFN3/c1-13-6-11-18-24-19(16-4-2-3-5-17(16)22)20(25(18)12-13)23-15-9-7-14(21)8-10-15/h2-12,23H,1H3 |
InChI Key |
IBQXIWQTSPKKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CC=CC=C4F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.